Bienvenue dans la boutique en ligne BenchChem!

Ilginatinib

Kinase Selectivity JAK2 Inhibition MPN Research

Select Ilginatinib for research targeting JAK2-dependent MPNs. Its ~46-fold JAK2-over-JAK1 selectivity and SRC/FYN polypharmacology enable precise mechanistic studies, distinct from ruxolitinib or fedratinib. This clinical-stage asset is under Phase 2b investigation for myelofibrosis patients with platelets <50,000/μL, a high-unmet-need population. The 1.40 Å co-crystal structure (PDB 8BX9) supports structure-based drug design. Procure to dissect JAK2V617F-driven pathology with reduced JAK1-mediated immunosuppression confounds.

Molecular Formula C21H20FN7
Molecular Weight 389.4 g/mol
CAS No. 1526932-96-6
Cat. No. B8069345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlginatinib
CAS1526932-96-6
Molecular FormulaC21H20FN7
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
InChIInChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1
InChIKeyUQTPDWDAYHAZNT-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ilginatinib (NS-018) for Scientific Procurement: A Clinical-Stage JAK2 Inhibitor with Validated Selectivity for Myeloproliferative Neoplasm Research


Ilginatinib (CAS 1526932-96-6, also referred to as NS-018) is an orally bioavailable, ATP-competitive small molecule inhibitor that primarily targets Janus kinase 2 (JAK2) and, secondarily, Src-family kinases [1]. It is a clinical-stage asset under investigation for myeloproliferative neoplasms (MPNs), specifically myelofibrosis (MF) [2]. Key distinguishing features for scientific selection include its high-resolution co-crystal structure (1.4 Å) with the JAK2 JH1 domain, which provides detailed atomic-level insight into its binding mode, and its advanced clinical development status in a Phase 2b trial (NCT04854096) specifically for MF patients with severe thrombocytopenia, a population with significant unmet need [3][4].

Why Ilginatinib (NS-018) Cannot Be Replaced by Another JAK2 Inhibitor for Myelofibrosis Research


Ilginatinib's clinical and preclinical profile demonstrates that simple substitution with other JAK2 inhibitors (e.g., ruxolitinib, fedratinib, momelotinib) is not scientifically valid due to crucial differences in kinase selectivity and clinical application. A comprehensive mechanistic profiling study revealed that while many JAK inhibitors potently inhibit JAK2, they exhibit significant divergence in their JAK isoform selectivity and potency for erythropoietin signaling [1]. This is further evidenced by Ilginatinib's unique development pathway: a dedicated Phase 2b trial (NCT04854096) targeting a patient population (MF with platelets <50,000/μL) that is explicitly excluded from or poorly served by many approved JAK inhibitors due to treatment-related thrombocytopenia [2]. Therefore, procurement of a generic 'JAK2 inhibitor' would not recapitulate the specific pharmacological and clinical context being investigated with Ilginatinib.

Quantitative Evidence of Ilginatinib's (NS-018) Differentiation for Scientific Selection and Procurement


Superior Potency and Isoform Selectivity of Ilginatinib for JAK2 Over Other JAK Family Kinases

Ilginatinib demonstrates high potency for JAK2 with an IC50 of 0.72 nM, and exhibits substantial selectivity over other JAK family members. Specifically, it shows 46-fold selectivity over JAK1 (IC50 33 nM), 54-fold over JAK3 (IC50 39 nM), and 31-fold over TYK2 (IC50 22 nM) [1]. In contrast, the approved JAK1/2 inhibitor ruxolitinib exhibits an IC50 of 2.8 nM for JAK2 but only ~6-fold selectivity over JAK1 (IC50 3.3 nM) [2]. This indicates Ilginatinib provides a more selective JAK2 blockade.

Kinase Selectivity JAK2 Inhibition MPN Research

Differential Selectivity Profile Against Src-Family and Other Kinases Compared to Other JAK2 Inhibitors

In addition to JAK2, Ilginatinib exhibits a distinct secondary target profile. It inhibits Src-family kinases, particularly SRC and FYN, and shows weak inhibition of ABL and FLT3 with 45- and 90-fold selectivity for JAK2, respectively [1]. This polypharmacology is unique among JAK2 inhibitors. For instance, the approved JAK2 inhibitor fedratinib is a JAK2/FLT3 inhibitor with an IC50 of 3 nM for JAK2 and 15 nM for FLT3, representing a much narrower 5-fold selectivity window [2].

Kinase Profiling Off-Target Effects Src Kinase

Ilginatinib's Potent Antiproliferative Activity in JAK2-Mutant Cell Lines

Ilginatinib demonstrates potent and selective antiproliferative activity in cells driven by constitutively active JAK2 mutants. It inhibits the growth of cell lines harboring the JAK2V617F or MPLW515L mutations, or the TEL-JAK2 fusion, with IC50 values ranging from 11-120 nM [1]. Importantly, it shows minimal cytotoxicity against most other hematopoietic cell lines without a constitutively activated JAK2 [1]. This is in contrast to a pan-JAK inhibitor like cerdulatinib, which has an IC50 of 6 nM for JAK2 but also potently inhibits JAK1 (12 nM), JAK3 (8 nM), and TYK2 (0.5 nM), suggesting a broader, less mutation-specific cellular effect [2].

Cellular Pharmacology JAK2V617F Antiproliferative Assay

Clinical Development Strategy in a High-Unmet Need Patient Population (Severe Thrombocytopenia)

Ilginatinib's Phase 2b trial (NCT04854096) is specifically designed for primary or secondary myelofibrosis patients with severe thrombocytopenia (platelet count <50,000/μL), a population for which treatment options are limited due to the high incidence of treatment-related thrombocytopenia with currently available JAK inhibitors [1]. This is a direct comparator-based trial against Best Available Therapy (BAT). In contrast, while other JAK inhibitors are approved for MF, their use in patients with low platelets is often contraindicated or requires significant dose reductions due to the risk of exacerbating thrombocytopenia [2].

Clinical Trial Myelofibrosis Thrombocytopenia

High-Resolution Structural Insights into Ilginatinib's Binding Mode

The crystal structure of the JAK2 JH1 domain in complex with Ilginatinib has been determined at a high resolution of 1.40 Å (PDB ID: 8BX9) [1]. This structure provides a detailed, atom-level understanding of Ilginatinib's binding interactions within the ATP-binding pocket. This structural information is part of a larger study comparing the binding modes of four approved and six clinical-stage JAK2 inhibitors [2]. The high-resolution data allows for direct comparison with other JAK2 inhibitors and provides a rational basis for understanding its selectivity profile. For instance, the study identified that targeting the front pocket of the ATP-binding site can yield high potency and moderate JAK2 selectivity [2].

Structural Biology X-ray Crystallography Drug Design

Key Research and Industrial Application Scenarios for Ilginatinib (NS-018)


Studying JAK2-Specific Signaling in MPNs Without JAK1-Mediated Confounding Effects

Ilginatinib's ~46-fold selectivity for JAK2 over JAK1 (IC50 33 nM vs 0.72 nM) allows researchers to dissect JAK2-dependent signaling pathways in myeloproliferative neoplasms (MPNs) with reduced interference from JAK1 inhibition, which is linked to immunosuppression and anemia [1]. This is particularly relevant for in vitro and in vivo studies where the goal is to isolate the effects of targeting the JAK2V617F driver mutation.

Investigating the Therapeutic Potential in Myelofibrosis Patients with Severe Thrombocytopenia

Ilginatinib's dedicated Phase 2b trial (NCT04854096) in MF patients with platelet counts <50,000/μL positions it as a critical tool for research focused on this high-unmet-need population [2]. Investigators can use Ilginatinib to model and explore therapeutic strategies where other JAK inhibitors are contraindicated or have limited utility due to the risk of treatment-related thrombocytopenia.

Probing the Role of Dual JAK2 and SRC/FYN Inhibition in MPNs

The unique polypharmacology of Ilginatinib, which includes potent inhibition of SRC and FYN kinases in addition to JAK2, provides a specific chemical probe for investigating the combined role of JAK2 and Src-family signaling in the pathogenesis of myelofibrosis [3]. This is distinct from studying pure JAK2 inhibition with other compounds or JAK2/FLT3 inhibition with fedratinib.

Structure-Guided Medicinal Chemistry for Next-Generation JAK2 Inhibitors

The high-resolution 1.40 Å co-crystal structure of Ilginatinib bound to the JAK2 JH1 domain (PDB ID: 8BX9) provides a detailed molecular blueprint for structure-based drug design [4]. This asset is valuable for computational chemists and structural biologists aiming to optimize JAK2 inhibitors with improved selectivity or binding kinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ilginatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.